molecular formula C22H16ClFN2O2 B2979791 3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine CAS No. 716375-35-8

3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine

Cat. No. B2979791
CAS RN: 716375-35-8
M. Wt: 394.83
InChI Key: DWJRLIHWTWYNQN-UHFFFAOYSA-N
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Description

3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indolizine, which is a five-membered nitrogen-containing heterocyclic compound.

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in the biological activities mentioned above . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being affected.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects would be diverse and dependent on the specific target and biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine. For instance, it is known that the compound should be stored at 2-8°C and is sensitive to moisture . Furthermore, it should be kept away from strong oxidizing agents and acids . These factors can affect the compound’s stability and, consequently, its efficacy.

properties

IUPAC Name

3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O2/c23-19-10-6-11-20(24)21(19)18(14-26(27)28)22-17(15-7-2-1-3-8-15)13-16-9-4-5-12-25(16)22/h1-13,18H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJRLIHWTWYNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(C[N+](=O)[O-])C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-2-phenylindolizine

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